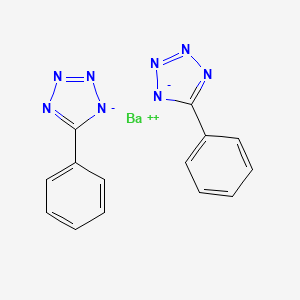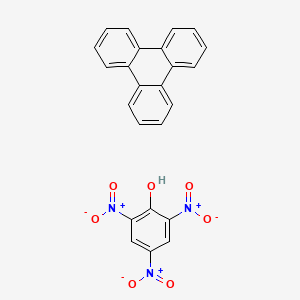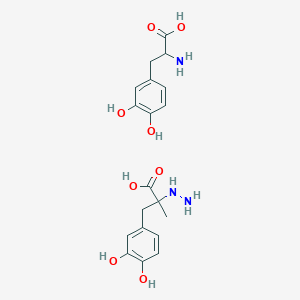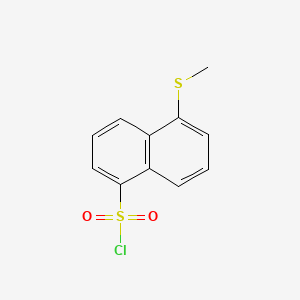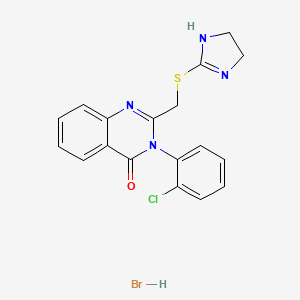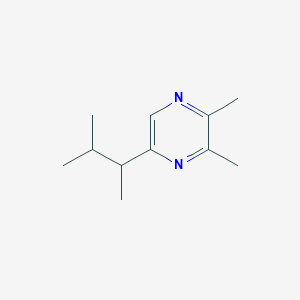
2,3-Dimethyl-5-(3-methylbutan-2-yl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-5-(3-methylbutan-2-yl)pyrazine is a heterocyclic aromatic organic compound with the molecular formula C11H18N2. This compound belongs to the pyrazine family, which is known for its presence in various natural and synthetic compounds, often contributing to the flavor and aroma profiles of foods and materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-5-(3-methylbutan-2-yl)pyrazine can be achieved through various methods. One common approach involves the alkylation of pyrazine derivatives. For instance, the compound can be synthesized by an alkyl-zinc cross-coupling reaction .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dimethyl-5-(3-methylbutan-2-yl)pyrazine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using various reagents and catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Applications De Recherche Scientifique
2,3-Dimethyl-5-(3-methylbutan-2-yl)pyrazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Industry: Utilized in the flavor and fragrance industry due to its distinct aroma profile.
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-5-(3-methylbutan-2-yl)pyrazine involves its interaction with various molecular targets and pathways. For instance, it may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence processes such as cell signaling, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
2,5-Dimethyl-3-(2-methylbutyl)pyrazine: Another pyrazine derivative with a similar structure but different substitution pattern.
2,3-Dimethyl-5-isobutylpyrazine: A closely related compound with a different alkyl group attached to the pyrazine ring.
Uniqueness: 2,3-Dimethyl-5-(3-methylbutan-2-yl)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the flavor and fragrance industry, as well as in scientific research for its potential therapeutic effects.
Propriétés
Numéro CAS |
75492-03-4 |
|---|---|
Formule moléculaire |
C11H18N2 |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
2,3-dimethyl-5-(3-methylbutan-2-yl)pyrazine |
InChI |
InChI=1S/C11H18N2/c1-7(2)8(3)11-6-12-9(4)10(5)13-11/h6-8H,1-5H3 |
Clé InChI |
XHWQDKPTAKGXNP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(N=C1C)C(C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


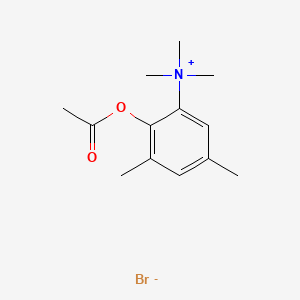
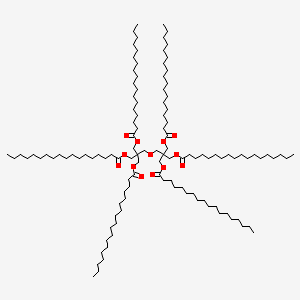
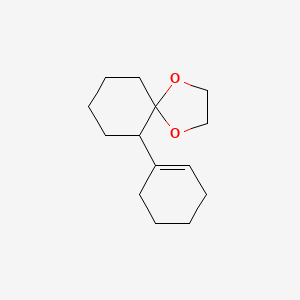
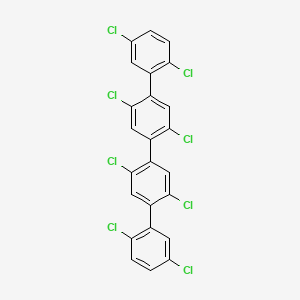
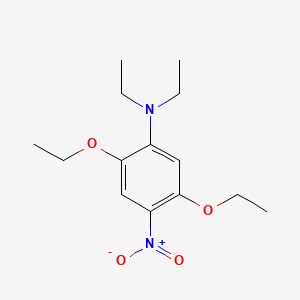
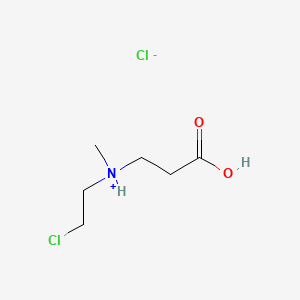
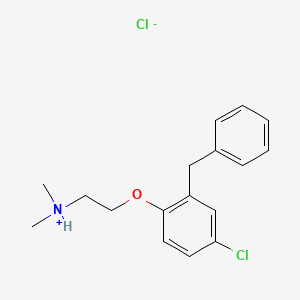
![4-[(E)-2-(4-fluorophenyl)ethenyl]-N,N-diphenylaniline](/img/structure/B13767481.png)

